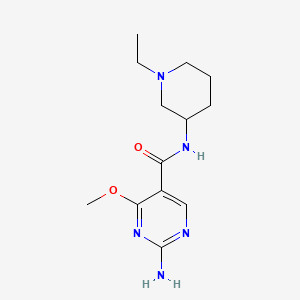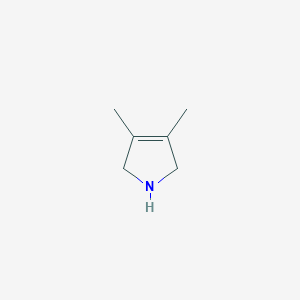
3,4-Dimethyl-2,5-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2,5-dihydro-1H-pyrrole is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 3 and 4 positions and a partially saturated ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method involves the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
化学反应分析
Types of Reactions: 3,4-Dimethyl-2,5-dihydro-1H-pyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
3,4-Dimethyl-2,5-dihydro-1H-pyrrole has several scientific research applications:
作用机制
The mechanism of action of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
相似化合物的比较
Pyrrole: The parent compound, lacking the methyl groups and partial saturation.
Pyrrolidine: The fully saturated derivative of pyrrole.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its biological activities.
Uniqueness: 3,4-Dimethyl-2,5-dihydro-1H-pyrrole is unique due to the presence of methyl groups at specific positions and its partially saturated ring structure.
属性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC 名称 |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C6H11N/c1-5-3-7-4-6(5)2/h7H,3-4H2,1-2H3 |
InChI 键 |
MNCSOJLNXISMOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CNC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


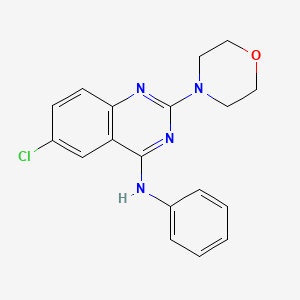
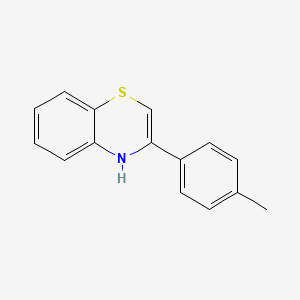
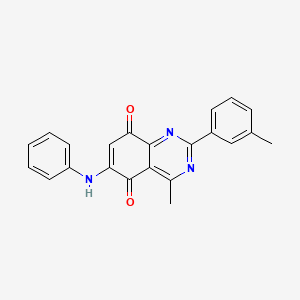
![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
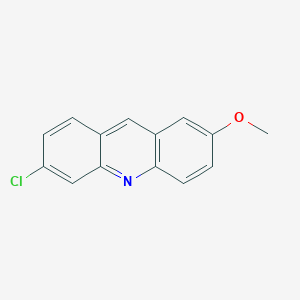
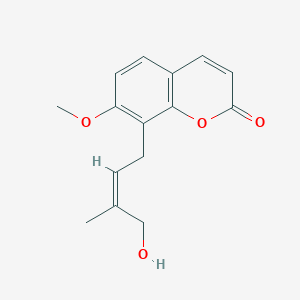
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
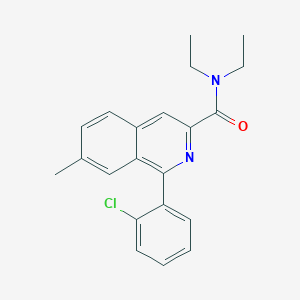
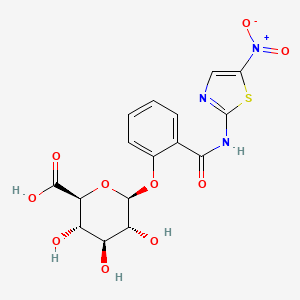
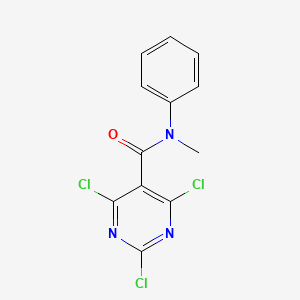

![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
